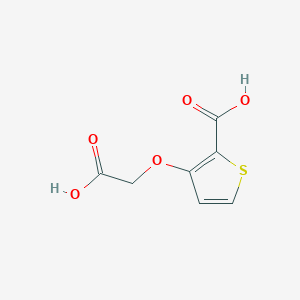
3-(Carboxymethoxy)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Carboxymethoxy)thiophene-2-carboxylic acid is an organic compound belonging to the class of thiophene carboxylic acids. Thiophene is a five-membered ring consisting of four carbon atoms and one sulfur atom. This compound is characterized by the presence of a carboxymethoxy group at the third position and a carboxylic acid group at the second position of the thiophene ring. It is a derivative of thiophene, which is known for its aromatic properties and is widely used in various chemical applications.
Preparation Methods
The synthesis of 3-(Carboxymethoxy)thiophene-2-carboxylic acid can be achieved through several methods. . This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain the desired compound.
Industrial production methods for thiophene derivatives often involve the use of catalytic processes. For example, the Ullmann coupling reaction, which utilizes copper (I) thiophene-2-carboxylate as a catalyst, is a widely used method for synthesizing various thiophene derivatives .
Chemical Reactions Analysis
3-(Carboxymethoxy)thiophene-2-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The thiophene ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Carboxymethoxy)thiophene-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
In biology and medicine, thiophene derivatives have been studied for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities . For example, suprofen, a nonsteroidal anti-inflammatory drug, is a thiophene derivative used in some eye drops .
Mechanism of Action
The mechanism of action of 3-(Carboxymethoxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of enzymes or receptors, modulating various biological processes. One example is the inhibition of tyrosine-protein phosphatase, which regulates the endoplasmic reticulum unfolded protein response .
Comparison with Similar Compounds
3-(Carboxymethoxy)thiophene-2-carboxylic acid can be compared with other similar compounds, such as thiophene-2-carboxylic acid and thiophene-3-carboxylic acid . These compounds share the thiophene ring structure but differ in the position and type of substituents.
Thiophene-2-carboxylic acid: This compound has a carboxylic acid group at the second position of the thiophene ring and is used in various coupling reactions.
Thiophene-3-carboxylic acid: This compound has a carboxylic acid group at the third position of the thiophene ring and is used in the preparation of novel acetylene monomers and other derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
96232-58-5 |
|---|---|
Molecular Formula |
C7H6O5S |
Molecular Weight |
202.19 g/mol |
IUPAC Name |
3-(carboxymethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H6O5S/c8-5(9)3-12-4-1-2-13-6(4)7(10)11/h1-2H,3H2,(H,8,9)(H,10,11) |
InChI Key |
GQZDJWFZCLPOLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1OCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid](/img/structure/B14355208.png)
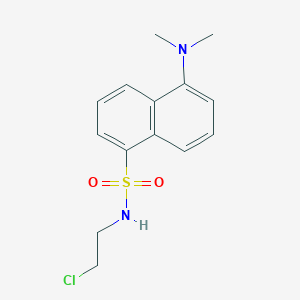
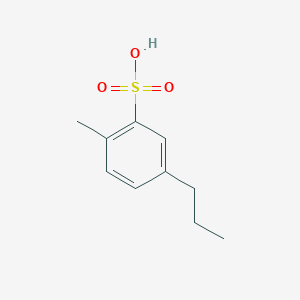
![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)
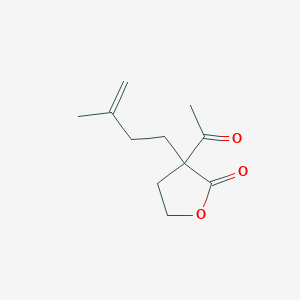
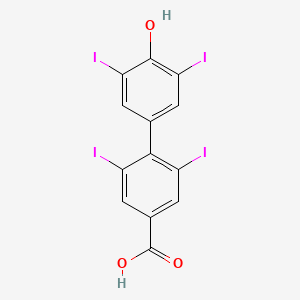


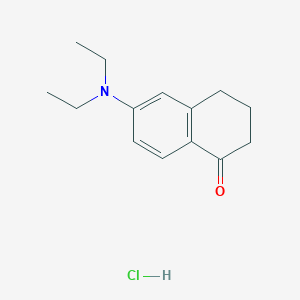
![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)
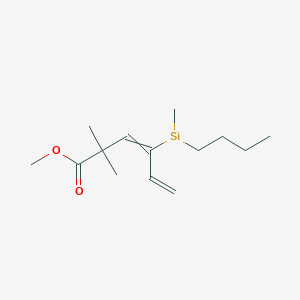
![2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14355288.png)
